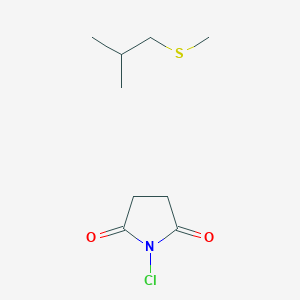![molecular formula C9H5N3S B14642282 [1,3]Thiazolo[4,5-H]quinazoline CAS No. 53994-26-6](/img/structure/B14642282.png)
[1,3]Thiazolo[4,5-H]quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,3]Thiazolo[4,5-H]quinazoline is a heterocyclic compound that has garnered significant interest in the fields of synthetic organic and medicinal chemistry. This compound is characterized by a fused ring system that includes both thiazole and quinazoline moieties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Thiazolo[4,5-H]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-mercaptoquinazolin-4-one with various electrophiles such as α-bromoketones, chloroacetyl chloride, and methyl chloroacetate . Another approach includes the use of microwave irradiation, which has been shown to be an effective and green method for synthesizing quinazoline derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
[1,3]Thiazolo[4,5-H]quinazoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Aplicaciones Científicas De Investigación
[1,3]Thiazolo[4,5-H]quinazoline has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of [1,3]Thiazolo[4,5-H]quinazoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to [1,3]Thiazolo[4,5-H]quinazoline include:
- Thiazolo[2,3-b]quinazoline
- Thiazolo[3,2-a]quinazoline
- Thiazolo[4,3-b]quinazoline
- Thiazolo[5,4-f]quinazoline
Uniqueness
What sets this compound apart from these similar compounds is its specific ring fusion and the resulting unique electronic and steric properties.
Propiedades
Número CAS |
53994-26-6 |
|---|---|
Fórmula molecular |
C9H5N3S |
Peso molecular |
187.22 g/mol |
Nombre IUPAC |
[1,3]thiazolo[4,5-h]quinazoline |
InChI |
InChI=1S/C9H5N3S/c1-2-7-9(13-5-12-7)8-6(1)3-10-4-11-8/h1-5H |
Clave InChI |
LEPPLZJSQSLEHV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C3=NC=NC=C31)SC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarboxylic acid](/img/structure/B14642207.png)
![[1,4-Phenylenebis(methylene)]bis(dimethylsulfanium) dibromide](/img/structure/B14642210.png)

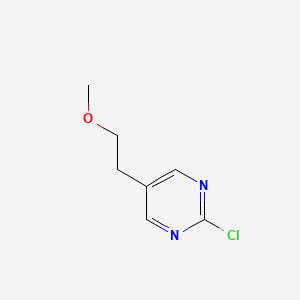


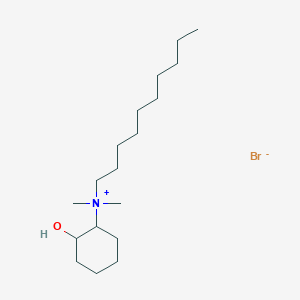
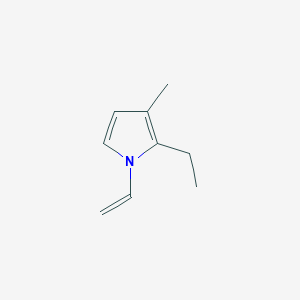

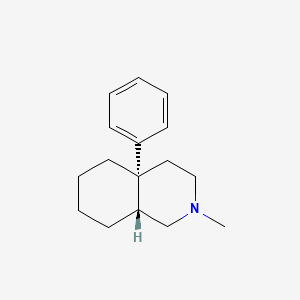
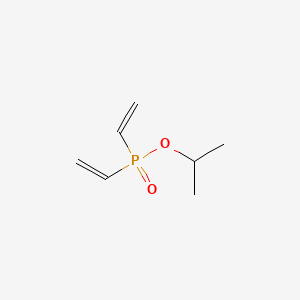
![1,5,6,7-Tetramethyl-4-methylidene-2-oxabicyclo[3.2.0]hept-6-en-3-one](/img/structure/B14642262.png)
